molecular formula C10H12N4O3S B2730335 methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate CAS No. 894049-98-0

methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate

Cat. No.: B2730335
CAS No.: 894049-98-0
M. Wt: 268.29
InChI Key: QZNRBQCJJZPGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin core, a bicyclic system fused from pyrazole and pyrimidine rings. Key structural attributes include:

  • Position 4: A 4-oxo (keto) group in the partially hydrogenated dihydropyrimidinone ring.
  • Position 6: A thioether linkage (-S-) connecting the core to a methyl butanoate ester.

Properties

IUPAC Name

methyl 2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S/c1-3-6(9(16)17-2)18-10-12-7-5(4-11-14-7)8(15)13-10/h4,6H,3H2,1-2H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNRBQCJJZPGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NC2=C(C=NN2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Core Formation

The pyrazolo[3,4-d]pyrimidine framework is typically synthesized via cyclocondensation reactions. For example, 2-amino esters derived from amino acids undergo cyclization under microwave irradiation to form 2-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine derivatives. This process is influenced by steric and electronic factors, with yields ranging from 55% to 86% depending on substituents .

Esterification

The methyl ester group is likely introduced via esterification of the butanoate moiety. Similar pyrimidine derivatives (e.g., ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-4,5-dihydro-3H-pyrimidine-5-carboxylate ) undergo esterification under standard conditions.

Reactivity Profile

The compound exhibits diverse reactivity due to its functional groups:

Hydrolysis of the Ester Group

The methyl ester can hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid. For example, nitrile derivatives of pyrazolo[3,4-d]pyrimidines undergo partial hydrolysis to carboxamides using alcoholic NaOH .

Reaction Conditions Product Yield Reference
Hydrolysis (ester → acid)NaOH (aq), reflux2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoic acid

Substitution on the Pyrazolo[3,4-d]pyrimidine Ring

The chlorinated pyrazolo[3,4-d]pyrimidine core (e.g., 5 in ) can undergo substitution reactions. For example:

  • Amination : Reaction with aniline at room temperature yields 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine* .

  • Chlorination : Use of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) introduces chlorine substituents .

Thioether Group Reactivity

The thioether group participates in nucleophilic substitutions or oxidation. For instance, thioacetamides (similar structures) can undergo:

  • Disulfide formation : Oxidation to form disulfide bonds.

  • Alkylation : Reaction with alkyl halides to form sulfides.

Chlorination of the Pyrimidine Ring

Chlorination of pyrazolo[3,4-d]pyrimidine derivatives involves electrophilic substitution. For example, 4 (a pyrazolo[3,4-d]pyrimidine-4,6-dione derivative) reacts with POCl₃ and PCl₅ to yield 5 (a dichloro derivative) .

Mechanism :

  • Activation of the pyrimidine ring by electron-withdrawing groups (e.g., ketones).

  • Electrophilic attack by Cl⁺ at positions 4 and 6 .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. The mechanism of action appears to involve the modulation of signaling pathways that regulate cell proliferation and survival.

Case Studies:

  • A study evaluated the cytotoxic effects of methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate on several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated significant cytotoxicity with IC50 values of 12.5 µM and 15.0 µM respectively, suggesting strong potential for further development as an anticancer agent .

Table: Anticancer Activity

Cell LineIC50 (µM)
A54912.5
MCF-715.0

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Derivatives of pyrazolo[3,4-d]pyrimidine structures have been reported to exhibit activity against various bacterial strains.

Research Findings:

  • In vitro studies have indicated that certain derivatives possess significant antibacterial activity compared to standard antibiotics like ceftriaxone. The structure–activity relationship (SAR) studies suggest that modifications to the thio group can enhance antimicrobial efficacy .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Research Insights:

  • The compound's ability to modulate inflammatory responses is being explored in the context of diseases characterized by chronic inflammation, indicating a broader therapeutic potential beyond oncology .

Synthesis and Functionalization

The synthesis of this compound involves various chemical reactions that enhance its biological activity.

Synthetic Pathways:

  • Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its derivatives, facilitating extensive biological evaluations .

Mechanism of Action

The mechanism of action of methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This mechanism is particularly relevant in the context of cancer, where the overactivity of certain kinases drives tumor growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Modifications: Position 4 and Substituent Variations

The table below highlights critical differences between the target compound and its analogs:

Compound Name/Class Core Structure Position 4 Group Position 6 Substituent Key Inferred Properties
Target Compound Pyrazolo[3,4-d]pyrimidin 4-oxo Methyl 2-thiobutanoate High lipophilicity; ester may enhance bioavailability.
Phenacyl Thioether Derivatives (2–10) Pyrazolo[3,4-d]pyrimidin 4-oxo Substituted phenyl-2-oxoethyl thioether Increased aromaticity; substituent-dependent bioactivity (e.g., anticancer potential) .
3-Amino-4-thioxo/imino Derivatives Pyrazolo[3,4-d]pyrimidin 4-thioxo/imino Variable (e.g., H, alkyl, aryl) 3-Amino group enhances hydrogen bonding; thioxo/imino groups modulate electronic properties for kinase inhibition .
Key Observations:

Position 4: The 4-oxo group in the target compound contrasts with 4-thioxo or 4-imino groups in patent-derived analogs.

Position 6: The methyl butanoate ester introduces steric bulk and lipophilicity, differing from the phenacyl thioethers (aromatic) in . This may influence solubility and metabolic stability.

Amino Modifications: 3-Amino derivatives () exhibit enhanced hydrogen-bonding capacity, likely improving target affinity but possibly reducing oral bioavailability due to increased polarity.

Bioactivity Trends

  • Anticancer Potential: Phenacyl thioether derivatives (e.g., compounds 2–10) are reported to inhibit cancer cell proliferation, though specific mechanisms remain unspecified .
  • Kinase Inhibition: 3-Amino-4-thioxo derivatives () are explicitly patented for kinase modulation, suggesting therapeutic relevance in oncology or inflammation .
  • Ester vs. Non-Ester Analogs: The target compound’s ester group may prolong half-life by resisting rapid hydrolysis, whereas free thiols or carboxylic acids (e.g., in hydrolyzed metabolites) could exhibit altered pharmacokinetics.

Biological Activity

Methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound based on existing research findings.

Overview of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds recognized for their ability to inhibit various biological targets, including protein kinases. These compounds have shown promising results in anticancer studies by inducing apoptosis in tumor cells and inhibiting cell proliferation across various cancer types.

The anticancer properties of this compound stem from its structural similarity to ATP, allowing it to act as a competitive inhibitor of tyrosine kinases such as Bcr-Abl and c-Src. These kinases play crucial roles in cell signaling pathways that regulate cell growth and survival.

In Vitro Studies

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • A549 (Lung Cancer) : The compound demonstrated an IC50 value of approximately 2.24 µM, indicating potent activity compared to doxorubicin (IC50 = 9.20 µM) .
  • MCF-7 (Breast Cancer) : Similar studies revealed that modifications in the pyrazolo[3,4-d]pyrimidine scaffold significantly affected anti-proliferative activity, with some derivatives showing IC50 values as low as 1.74 µM .

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
1aA5492.24
1dMCF-71.74
5iMCF-70.3

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidines. The compound has been evaluated against common bacterial strains such as Staphylococcus aureus and Escherichia coli.

In Vitro Antibacterial Studies

The antibacterial activity of this compound was assessed in combination with traditional antibiotics like ampicillin and kanamycin. The findings suggested that certain derivatives exhibited synergistic effects when used alongside these antibiotics .

Case Study 1: Antitumor Efficacy in Animal Models

A notable case involved the administration of a pyrazolo[3,4-d]pyrimidine derivative in a mouse model bearing xenografted tumors. Treatment resulted in over a 50% reduction in tumor volume compared to controls, indicating significant therapeutic potential .

Case Study 2: Dual Action Against Cancer and Bacteria

Another study explored the dual action of pyrazolo[3,4-d]pyrimidines against both cancer cells and bacterial infections in immunocompromised mice. The results suggested that these compounds could potentially serve as dual-action agents in treating cancer patients who are at risk for infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate, and how are intermediates characterized?

  • Methodology : The compound is synthesized via multi-step routes involving thioether bond formation between a pyrazolo[3,4-d]pyrimidin-6-thiol intermediate and methyl 2-bromobutanoate. Key steps include cyclocondensation of thiourea derivatives with β-ketoesters and subsequent alkylation. Intermediates are characterized using 1H^1H-NMR, LC-MS, and elemental analysis to confirm purity and structural integrity .

Q. Which spectroscopic techniques are critical for validating the structure of this compound?

  • Methodology :

  • 1H^1H-NMR : Confirms proton environments, such as the pyrazolo[3,4-d]pyrimidine ring and thioether linkage (e.g., δ ~8.5 ppm for pyrimidine protons).
  • LC-MS : Validates molecular weight (e.g., m/z ~322 [M+H]+^+) and fragmentation patterns.
  • FT-IR : Identifies functional groups like C=O (stretch ~1700 cm1^{-1}) and S-C (stretch ~600 cm1^{-1}) .

Q. How is the purity of this compound assessed during synthesis?

  • Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradients. Purity thresholds ≥95% are typical for pharmacological studies. Residual solvents are quantified via GC-MS .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound?

  • Methodology : Single-crystal X-ray diffraction with SHELXL refinement (SHELX suite) determines bond lengths, angles, and hydrogen-bonding networks. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking in the pyrimidine ring), while DFT calculations (B3LYP/6-311++G(d,p)) validate electronic properties .

Q. How can computational modeling predict the compound’s reactivity and binding affinity?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Screens against target proteins (e.g., kinases) using PyMOL for visualization.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Solvent effects are modeled with COSMO-RS .

Q. What strategies address discrepancies in biological activity data across studies?

  • Methodology :

  • Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-linked chemoproteomics) with cellular viability assays (MTT) to rule off-target effects.
  • Dose-response titrations : Establish IC50_{50} values under standardized conditions (pH 7.4, 37°C) to ensure reproducibility .

Q. How is the compound’s stability evaluated under varying experimental conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (acid/base). Monitor degradation via UPLC-PDA.
  • Long-term storage : Assess stability in DMSO at -80°C over 6–12 months using NMR to detect decomposition .

Data Contradiction Analysis

Q. How to interpret conflicting results in SAR studies of pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodology :

  • Meta-analysis : Compare substituent effects (e.g., electron-withdrawing groups at C6) across studies to identify trends.
  • Free-energy perturbation (FEP) : Computationally model substituent impacts on binding to isolate outliers .

Q. Why might crystallographic data conflict with spectroscopic predictions for this compound?

  • Resolution :

  • Dynamic effects : Solution-state NMR may average conformations, while X-ray captures static crystal packing.
  • Tautomerism : Pyrazolo[3,4-d]pyrimidine systems exhibit keto-enol tautomerism, requiring 13C^{13}C-NMR or X-ray to confirm dominant forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.